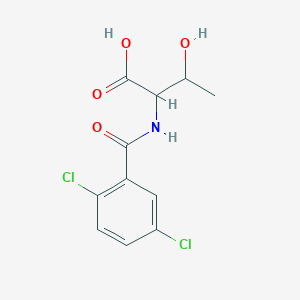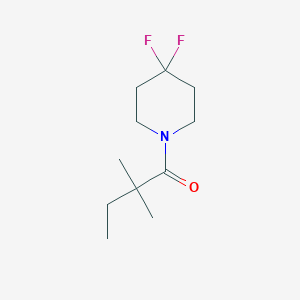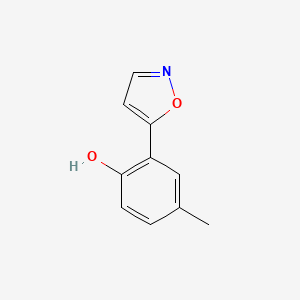![molecular formula C23H32N4O2 B2761295 N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide CAS No. 1197787-60-2](/img/structure/B2761295.png)
N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide” is a complex organic compound. It contains several functional groups including a piperidine ring, a phenyl group, an amide group, and a cyanocyclohexyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring and the phenyl group would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions. The piperidine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of the rigid, cyclic structures .科学的研究の応用
Synthesis and Characterization of Novel Compounds
Novel Impurities in Anti-diabetic Drug Repaglinide
A study by Kancherla et al. (2018) identified and synthesized seven novel impurities detected in Repaglinide bulk drug batches. These impurities, including 4-(cyanomethyl)-2-ethoxybenzoic acid and N-cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide, were isolated using preparative high-performance liquid chromatography and characterized through comprehensive spectral analysis. This research highlights the importance of identifying and characterizing impurities in pharmaceutical compounds to ensure drug safety and efficacy Kancherla et al., 2018.
Electrooxidative Cyclization for Heterocyclic Synthesis
Okimoto et al. (2012) reported the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols using electrooxidative methods. This study demonstrates the utility of electrochemical techniques in synthesizing complex heterocyclic compounds, potentially offering a new pathway for developing pharmaceutical intermediates Okimoto et al., 2012.
Functionalized Amino Acid Derivatives for Anticancer Agents
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives evaluated for their in vitro cytotoxicity against human cancer cell lines. This research underscores the potential of designing novel anticancer agents based on the structural modification of amino acid derivatives, highlighting the role of chemical synthesis in drug discovery Kumar et al., 2009.
Applications in Material Science
Polyamides with Nucleobase Incorporation
Hattori and Kinoshita (1979) explored the synthesis of polyamides containing uracil and adenine, demonstrating the integration of nucleobases into polymeric materials. This research provides insights into the design of novel biomaterials with potential applications in biotechnology and material science Hattori & Kinoshita, 1979.
将来の方向性
特性
IUPAC Name |
N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c24-18-23(13-5-2-6-14-23)26-22(29)17-27-15-11-20(12-16-27)25-21(28)10-9-19-7-3-1-4-8-19/h1,3-4,7-8,20H,2,5-6,9-17H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEXPUABASXIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2761212.png)
![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)
![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)


![4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2761220.png)


![3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761224.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2761228.png)

![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)
![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)